2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-thiophen-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZQKQQKMLNRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the reaction of 2-aminothiophene with a suitable pyrazole derivative under specific conditions. One common method includes the cyclization of 2-aminothiophene with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyrazolo[1,5-a]pyrazine core, leading to various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is , with a molecular weight of approximately 224.27 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core fused with a thiophene ring, which contributes to its unique pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant antitumor properties. These compounds act by inhibiting critical enzymes involved in tumor growth and metastasis. For instance, studies have shown that certain modifications to the pyrazolo framework can enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition
The compound has been identified as an effective inhibitor of thymidine phosphorylase, an enzyme associated with tumor progression. By targeting this enzyme, 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can potentially reduce tumor growth .
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against specific bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infections resistant to conventional therapies .
Case Study 1: Antitumor Efficacy
In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrazin derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly increased the compounds' potency against breast cancer cells .
Case Study 2: Enzyme Inhibition
A detailed investigation into the inhibition of thymidine phosphorylase by pyrazolo derivatives revealed that certain structural modifications led to enhanced binding affinity and selectivity for the enzyme. This study utilized quantitative structure-activity relationship (QSAR) modeling to predict the inhibitory potential of various analogs .
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly dependent on substituents. Key analogs and their structural features are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in compound 3o enhances anticancer activity, achieving an IC₅₀ of 8.2 µM against A549 lung cancer cells .
- Thiophene vs. Aryl Groups : Thiophene substituents (e.g., in ) may improve solubility and π-stacking interactions compared to fluorophenyl or methoxyphenyl groups, though direct activity comparisons are lacking.
- Positional Effects : Substitution at the 5-position (e.g., benzyl groups) may influence pharmacokinetics but requires further validation .
Anticancer Activity
- Compound 3o : Exhibits dose- and time-dependent inhibition of A549 cells, likely through autophagy modulation .
- Mechanistic Diversity : Unlike compound 3o, other analogs (e.g., 2-(4-fluorophenyl) derivatives) lack mechanistic data, highlighting the need for comparative studies .
Stability and Prodrug Potential
- Dihydro Derivatives : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones exist in equilibrium with β-amidomethyl vinyl sulfones, acting as prodrugs with improved pharmacokinetics. For example, cyclic compound 8 releases 6% of its acyclic form after 24 h in phosphate buffer .
- Impact of Substituents : Electron-donating groups (e.g., methoxy in ) may stabilize the cyclic form, while electron-withdrawing groups (e.g., chloro in ) could favor reactivity .
Key Insights :
Structure-Activity Relationships (SAR)
- Pyrazole Substitution : 4-Chlorophenyl at the pyrazole moiety (compound 3o) maximizes anticancer activity, suggesting electron-withdrawing groups enhance target binding .
- Core Modifications : Dihydro forms (e.g., 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) exhibit prodrug properties, whereas fully aromatic analogs may have reduced stability .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom may improve membrane permeability compared to phenyl analogs, though this remains speculative without direct data .
Biological Activity
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 193.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant activity against various bacterial strains. For example, in vitro tests revealed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The compound's efficacy is attributed to its ability to inhibit biofilm formation and disrupt microbial cell membranes .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrazin derivatives has been explored extensively:
- Thymidine Phosphorylase Inhibition : Compounds within this class have shown the ability to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Studies suggest that modifications in the pyrazolo structure can enhance TP inhibitory activity .
- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy .
Antioxidant Activity
The antioxidant properties of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one have also been investigated:
- DPPH Assay : In antioxidant assays, the compound displayed significant free radical scavenging activity, indicating its potential in mitigating oxidative stress-related diseases .
- Hydroxyl Radical Scavenging : The ability to neutralize hydroxyl radicals further supports its role as an antioxidant agent .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant activity against Staphylococcus aureus (MIC: 0.22 - 0.25 μg/mL) |
| Anticancer | Inhibits thymidine phosphorylase; induces apoptosis in cancer cell lines |
| Antioxidant | Effective in DPPH and hydroxyl radical scavenging assays |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections resistant to conventional antibiotics .
- Cancer Treatment Potential : Another investigation focused on the anticancer properties of this compound showed promising results in reducing tumor size in animal models through TP inhibition .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how is purity validated?
The compound is synthesized via microwave-assisted cyclization of ethyl 3-aryl-1-(2-oxoethyl)pyrazole-5-carboxylate derivatives with amines, reducing reaction times from hours to minutes (e.g., 5–10 minutes) while achieving yields >70% . For functionalization at position 7, condensation with phenylhydrazine under mild heating (60°C, 5 minutes) in methanol is employed, followed by recrystallization . Purity is validated using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values), complemented by HPLC with >95% purity thresholds .
Basic: Which in vitro models are standard for evaluating antiproliferative activity, and what endpoints are measured?
A549 and H322 lung adenocarcinoma cells are primary models, with viability assessed via MTT assays (48–72 hr exposure, IC₅₀ values typically 5–20 µM) . Caspase-3/7 activation (luminescence-based kits) and Annexin V/PI staining (flow cytometry) confirm apoptosis, while LC3-II Western blotting and transmission electron microscopy (TEM) monitor autophagy . Dose-response curves are generated with triplicate technical replicates to ensure reproducibility .
Basic: What structural features of the compound are critical for its bioactivity?
The thiophene-2-yl group at position 2 enhances lipophilicity and π-stacking interactions with cellular targets, as evidenced by SAR studies showing reduced activity in non-thiophene analogs . The pyrazolo[1,5-a]pyrazin-4(5H)-one core’s planarity facilitates intercalation into DNA or kinase active sites, while substitutions at position 7 (e.g., hydrazone groups) improve solubility and binding affinity . X-ray crystallography confirms a near-planar conformation (dihedral angle <20° between thiophene and pyrazine rings), critical for target engagement .
Advanced: How do microwave-assisted synthesis conditions influence reaction kinetics and byproduct formation?
Microwave irradiation accelerates reactions by enabling uniform dielectric heating , reducing side reactions like oxidation or dimerization. For example, cyclization under microwave conditions (100°C, 10 minutes) achieves 85% yield versus 50% yield in conventional heating (6 hours, reflux) . Byproducts (e.g., unreacted starting materials) are minimized to <5%, confirmed by TLC and GC-MS monitoring .
Advanced: What mechanistic insights link this compound to p53-dependent apoptosis and autophagy crosstalk?
The compound upregulates p53 phosphorylation at Ser15 , activating pro-apoptotic targets (e.g., Bax, PUMA) and inhibiting anti-apoptotic Bcl-2 . Concurrently, it induces autophagy via AMPK/mTOR pathway inhibition, shown by reduced phospho-S6K levels and increased LC3-II/LC3-I ratios . To dissect crosstalk, researchers use p53-null isogenic cell lines and autophagy inhibitors (e.g., chloroquine), which reverse apoptotic effects in wild-type cells but not in p53-mutants .
Advanced: How do X-ray crystallography and DFT calculations resolve conformational ambiguities in derivatives?
Single-crystal X-ray analysis reveals a twisted boat conformation in the pyrazine ring (deviations up to 0.68 Å from planarity), stabilized by intramolecular C–H⋯O hydrogen bonds (2.3–2.5 Å) . DFT-optimized structures (B3LYP/6-31G*) align with experimental data (RMSD <0.1 Å), confirming the role of steric hindrance from 3,4-dimethoxyphenethyl groups in dictating conformation .
Advanced: What strategies address discrepancies in reported IC₅₀ values across cell lines?
Variability arises from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Consistency is improved by:
- Normalizing data to housekeeping genes (e.g., GAPDH) in RT-qPCR .
- Using isogenic cell pairs (e.g., A549 vs. A549-TaxR) to isolate resistance mechanisms .
- Validating results across ≥3 independent labs, as done in Zheng et al. (2011) for A549 (IC₅₀ = 12 µM) vs. H322 (IC₅₀ = 8 µM) .
Advanced: How is metabolic stability assessed, and what modifications improve pharmacokinetics?
Liver microsome assays (human/rat, 1 mg/mL protein, 1 hr incubation) show t₁/₂ <30 minutes for parent compounds, prompting dihydropyrazolo derivatives to resist glutathione (GSH) adduct formation (HPLC monitoring, no adducts detected after 24 hr) . Introducing electron-withdrawing groups (e.g., CF₃ at position 7) enhances metabolic stability (t₁/₂ >2 hours) .
Advanced: What experimental designs differentiate off-target effects from pathway-specific modulation?
- CRISPR/Cas9 knockout of candidate targets (e.g., integrin β4 or p53) to ablate compound effects .
- Phosphoproteomic profiling (LC-MS/MS) identifies off-target kinase inhibition, with thresholds set at >2-fold phosphorylation change vs. controls .
- Dual-luciferase reporters (e.g., NF-κB or STAT3) quantify pathway-specific activity in real-time .
Advanced: How do ROS-mediated mechanisms contribute to cytotoxicity, and how are they quantified?
The compound elevates intracellular ROS by 3–5-fold (DCFH-DA fluorescence, flow cytometry), triggering mitochondrial depolarization (JC-1 assay) . Antioxidants (e.g., NAC) rescue viability by 40–60%, confirming ROS-dependent apoptosis. Concurrently, ROS activates JNK/p38 MAPK pathways, validated by phospho-specific antibodies and inhibitors (SP600125, SB203580) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
